molecular formula C16H19BrN2O B5682916 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine

1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine

Cat. No.: B5682916
M. Wt: 335.24 g/mol
InChI Key: LTWLGICDRBMKKD-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-4-(2-furylmethyl)piperazine is a piperazine-based chemical building block of high interest in medicinal chemistry and pharmaceutical research. Piperazine derivatives are a significant class of compounds in drug discovery, known for their ability to modulate various biological targets . This compound features a piperazine core symmetrically substituted with a 3-bromobenzyl group and a 2-furylmethyl group, a structure that suggests potential for diverse receptor interaction. Research into analogous piperazine compounds has demonstrated a range of central activities, including anxiolytic and antidepressant-like effects in preclinical models, often mediated through interactions with serotonergic, noradrenergic, and dopaminergic pathways (e.g., binding to 5-HT1A and D2 receptors) . The distinct pharmacophores present in this molecule make it a valuable scaffold for developing new candidates for central nervous system (CNS) diseases . Furthermore, the presence of the bromine atom offers a reactive site for further functionalization via cross-coupling reactions, expanding its utility in synthetic chemistry programs. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct thorough experimentation to fully characterize its physicochemical properties, biological activity, and mechanism of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O/c17-15-4-1-3-14(11-15)12-18-6-8-19(9-7-18)13-16-5-2-10-20-16/h1-5,10-11H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWLGICDRBMKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Bromobenzyl 4 2 Furylmethyl Piperazine

Retrosynthetic Analysis of the 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine Molecular Framework

A retrosynthetic analysis of this compound identifies the carbon-nitrogen (C-N) bonds between the piperazine (B1678402) ring and its substituents as the most logical points for disconnection. This approach simplifies the target molecule into more fundamental and readily available precursors.

Two primary disconnection pathways are envisioned:

Disconnection at both N1-benzyl and N4-furylmethyl bonds: This breaks the molecule down into three primary components: the core piperazine ring, a 3-bromobenzyl electrophile (such as 3-bromobenzyl bromide), and a 2-furylmethyl electrophile (such as 2-furylmethyl chloride or 2-furaldehyde). This strategy is the most direct and relies on the sequential functionalization of the piperazine scaffold.

Sequential Disconnection: A stepwise disconnection first severs the N1-benzyl bond, leading to the intermediate 4-(2-furylmethyl)piperazine and the 3-bromobenzyl precursor. A subsequent disconnection of the remaining C-N bond yields piperazine and the 2-furylmethyl precursor. This mirrors a likely synthetic sequence where the piperazine nitrogens are functionalized one at a time.

This analysis suggests that the most practical synthetic strategies will involve the sequential alkylation or reductive amination of a piperazine core with appropriate benzyl (B1604629) and furyl precursors.

Foundational and Contemporary Synthetic Routes to N-Substituted Piperazine Derivatives

The synthesis of N-substituted piperazines, including this compound, is predominantly achieved through methods that functionalize the nitrogen atoms of a pre-existing piperazine ring. mdpi.com Key methodologies include N-alkylation and reductive amination, while ring-forming reactions like the Mannich-type cyclization offer pathways to construct the core heterocycle itself. mdpi.comnih.gov

N-Alkylation Strategies Utilizing Halogenated Benzyl and Furylmethyl Precursors

Direct N-alkylation is a cornerstone for the synthesis of N-substituted piperazines. mdpi.com This method involves the nucleophilic substitution reaction between a nitrogen atom of the piperazine ring and an alkyl halide. For the synthesis of an unsymmetrically disubstituted piperazine like the target compound, a sequential approach is necessary to avoid the formation of undesired symmetric byproducts.

The synthesis would typically begin with the mono-alkylation of piperazine. To achieve selectivity, a large excess of piperazine can be used, favoring the formation of the mono-substituted product. A more controlled method involves the use of a piperazine with one nitrogen protected by a group like tert-butyloxycarbonyl (Boc). The unprotected nitrogen is alkylated with the first precursor (e.g., 3-bromobenzyl bromide), followed by deprotection and subsequent alkylation of the second nitrogen with the other precursor (e.g., 2-furylmethyl chloride). nih.gov

Reaction conditions for N-alkylation often involve a base (such as potassium carbonate or triethylamine) to neutralize the hydrogen halide formed during the reaction, and a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net In some cases, the addition of sodium or potassium iodide can enhance the reaction rate by in-situ conversion of an alkyl chloride or bromide to the more reactive alkyl iodide. mdpi.com

Table 1: Comparison of N-Alkylation Conditions for Piperazine Derivatives

Alkyl HalideBaseSolventCatalyst/AdditiveTypical TemperatureReference
Benzyl BromideK₂CO₃AcetonitrileNoneReflux researchgate.net
Alkyl ChlorideNaHDMFNaIRoom Temp to 80°C mdpi.com
3,5-bis(trifluoromethyl)benzylbromideNot specifiedNot specifiedNone-78°C google.com

Reductive Amination Pathways for Piperazine Functionalization

Reductive amination provides an alternative and powerful method for forming C-N bonds. researchgate.net This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.net

For the synthesis of this compound, a sequential reductive amination approach would be employed. Mono-N-Boc-piperazine could first be reacted with 3-bromobenzaldehyde (B42254) in the presence of a reducing agent. Following deprotection, the resulting mono-substituted piperazine would then be reacted with 2-furaldehyde to install the second substituent.

A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (STAB) being particularly common due to its mildness and tolerance of a wide range of functional groups. mdpi.com Other reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (H₂/Pd/C). researchgate.netnih.gov The choice of reducing agent depends on the specific substrates and desired reaction conditions. researchgate.net

Table 2: Common Reducing Agents for Reductive Amination of Piperazines

Reducing AgentAbbreviationKey FeaturesReference
Sodium triacetoxyborohydrideSTABMild, selective, widely used in academic and industrial settings. mdpi.com
Sodium cyanoborohydrideNaBH₃CNEffective but toxic due to the potential release of HCN. nih.gov
Catalytic Hydrogenation (H₂/Pd/C)-"Green" conditions, but may be incompatible with reducible functional groups. researchgate.net
Imine Reductases (IREDs)-Biocatalytic, offers high enantioselectivity for chiral products. rsc.org

Mannich-type Reactions and Related Cyclization Procedures for Piperazine Ring Formation

While the previous methods focus on substituting a pre-formed piperazine ring, the Mannich reaction and related cyclization procedures are used to construct the piperazine core itself. The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. nih.gov

In the context of piperazine synthesis, a Mannich-type reaction can be envisioned through the dimerization of an appropriate precursor. For example, the reaction can be used to introduce an aminomethyl group onto a substrate, which can then be used in subsequent cyclization steps. nih.gov More direct cyclization procedures often involve the reaction of a 1,2-diamine, such as ethylenediamine, with a two-carbon dielectrophile. google.com These de novo synthesis strategies are generally more lengthy and less direct for producing simple N,N'-disubstituted piperazines compared to direct functionalization, but they are invaluable for creating more complex and highly substituted piperazine frameworks. beilstein-journals.org

Advanced Approaches for Reaction Optimization and Yield Enhancement

To improve the efficiency, yield, and environmental impact of piperazine synthesis, several advanced methodologies have been developed. These techniques aim to reduce reaction times, minimize side products, and simplify purification processes.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates for both N-alkylation and reductive amination reactions. nih.gov This is attributed to efficient and rapid heating of the reaction mixture.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to improved yields and selectivity, particularly in exothermic reactions, and facilitates easier scale-up. nih.gov

Catalysis: The development of new catalysts has also optimized piperazine synthesis. For instance, in reductive amination, biocatalysis using imine reductases (IREDs) has emerged as a method for producing chiral piperazines with high enantioselectivity. rsc.org For N-arylation reactions, palladium-catalyzed Buchwald-Hartwig coupling is a key technology, although it is more commonly used in process chemistry due to catalyst cost and removal concerns. mdpi.com

Stereochemical Control and Asymmetric Synthesis Considerations in Piperazine Derivative Production

While this compound is an achiral molecule, the piperazine scaffold is a common feature in many chiral drugs. rsc.org Therefore, the development of methods for asymmetric synthesis and stereochemical control is a significant area of research.

Stereocenters can be introduced at the carbon atoms of the piperazine ring. Asymmetric synthesis of these C-substituted piperazines often relies on several key strategies: rsc.orgnih.gov

Chiral Pool Synthesis: Starting from readily available chiral precursors like amino acids to construct the piperazine ring. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the piperazine nitrogen to direct the stereoselective functionalization of a C-H bond, followed by removal of the auxiliary. nih.gov

Asymmetric Catalysis: Using chiral catalysts to control the stereochemical outcome of a reaction. This includes catalytic enantioselective approaches, such as asymmetric palladium-catalyzed allylic alkylation to create chiral piperazinones which can be reduced to piperazines, and diastereoselective approaches like intramolecular hydroamination. nih.gov

Asymmetric Lithiation: The use of s-BuLi in combination with a chiral ligand like (-)-sparteine (B7772259) can achieve asymmetric deprotonation of an α-C-H bond on a Boc-protected piperazine, allowing for enantioselective functionalization. mdpi.comnih.gov

These methods are crucial for accessing specific stereoisomers of piperazine-containing compounds, which is often a requirement for therapeutic applications. rsc.org

Advanced Spectroscopic and Chromatographic Characterization of 1 3 Bromobenzyl 4 2 Furylmethyl Piperazine and Its Analogues

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A complete assignment of proton (¹H) and carbon (¹³C) signals, supported by two-dimensional (2D) NMR experiments, can provide a detailed structural map of 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For the title compound, distinct signals corresponding to the 3-bromobenzyl, 2-furylmethyl, and piperazine (B1678402) moieties are expected. Protons on the piperazine ring of analogous structures typically appear as multiplets or broad singlets in the δ 2.5-3.9 ppm range. researchgate.net The methylene (B1212753) protons of the benzyl (B1604629) and furyl groups (Ar-CH₂ -N and Furyl-CH₂ -N) would likely resonate as sharp singlets between δ 3.5 and 5.3 ppm. mdpi.com The aromatic protons of the bromobenzyl ring would appear in the downfield region (δ 7.0-7.7 ppm), while the furan (B31954) ring protons would be observed between δ 6.0 and 7.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The aliphatic carbons of the piperazine ring in similar compounds are typically found in the δ 48-56 ppm region. mdpi.com The methylene bridge carbons are expected around δ 55-70 ppm. mdpi.com The aromatic and furan carbons resonate in the δ 110-140 ppm range, with the carbon atom directly bonded to the bromine atom (C-Br) showing a distinct chemical shift within this range.

2D NMR Techniques: To unambiguously assign the signals, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. COSY identifies proton-proton (¹H-¹H) spin couplings, confirming the connectivity within the aromatic and furan rings. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on structural analysis and data from analogous compounds.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Piperazine Ring (-CH₂-) 2.4 – 2.8 (8H, m) 52.0 – 55.0
Benzyl Methylene (-CH₂-) ~3.5 (2H, s) ~58.0
Furyl Methylene (-CH₂-) ~3.6 (2H, s) ~53.0
Furan Ring (C3-H, C4-H) 6.2 – 6.4 (2H, m) 108.0 – 111.0
Furan Ring (C5-H) ~7.4 (1H, m) ~142.0
Furan Ring (C2-quat) - ~152.0
Bromobenzyl Ring (Ar-H) 7.1 – 7.6 (4H, m) 126.0 – 132.0
Bromobenzyl Ring (C-Br) - ~122.0

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and confirming the elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₆H₁₉BrN₂O), the calculated monoisotopic mass is 334.0681 Da. nih.gov An HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield an [M+H]⁺ ion at m/z 335.0759. A key diagnostic feature in the mass spectrum would be the isotopic signature of bromine. Due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the spectrum will display two peaks of almost equal intensity separated by 2 Da (e.g., [M+H]⁺ and [M+H+2]⁺).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, characteristic pieces. The most probable fragmentation pathways for this compound involve the cleavage of the benzylic C-N bonds, which are typically the weakest links. This would lead to the formation of key fragment ions that can be used to confirm the identity of the substituents.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ 334.0681 / 336.0661 Molecular ion peak showing the characteristic 1:1 bromine isotope pattern.
[M+H]⁺ 335.0759 / 337.0738 Protonated molecular ion, the likely base peak in ESI-MS.
[C₇H₆Br]⁺ 168.9656 / 170.9635 3-bromobenzyl fragment cation.
[C₅H₅O]⁺ 81.0340 Furfuryl fragment cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural components.

The presence of aromatic and furan rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. mdpi.com The aliphatic C-H bonds of the piperazine and methylene groups would give rise to stretching absorptions just below 3000 cm⁻¹ (typically 2800-2980 cm⁻¹). mdpi.com The tertiary amine C-N stretching vibrations would be visible in the fingerprint region, typically between 1100 and 1250 cm⁻¹. The ether C-O-C stretch from the furan ring is also expected in this region. Finally, the C-Br bond would produce a characteristic absorption at lower frequencies, generally in the 500-600 cm⁻¹ range.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Functional Group
C-H Stretch (Aromatic/Furan) 3020 – 3100 C=C-H
C-H Stretch (Aliphatic) 2800 – 2980 C-H (CH₂)
C=C Stretch (Aromatic/Furan) 1450 – 1600 Aromatic Ring, Furan Ring
C-N Stretch (Tertiary Amine) 1100 – 1250 R₃-N
C-O-C Stretch (Ether) 1050 – 1150 Furan Ring

Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic methods are essential for separating the target compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for the purity analysis of non-volatile, thermally stable compounds like substituted piperazines. unodc.org A reversed-phase HPLC method, utilizing a C18 stationary phase, is typically employed. unodc.org The mobile phase would likely consist of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly achieved using a UV detector set to a wavelength where the aromatic rings show strong absorbance (e.g., ~254 nm). The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography (GC): While less common for this class of compounds due to their relatively high boiling points and polarity, GC can also be used, particularly when coupled with a mass spectrometer (GC-MS). This combination provides excellent separation and powerful identification capabilities. The analysis would require a high-temperature capillary column and might benefit from chemical derivatization to increase the compound's volatility.

Table 4: Typical Chromatographic Conditions for Purity Analysis

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Capillary (e.g., DB-5ms, 30 m x 0.25 mm)
Mobile Phase / Carrier Gas Acetonitrile / Water Gradient Helium
Detection UV-Vis Diode Array Detector (DAD) Mass Spectrometer (MS)

| Typical Use | Quantitative purity assessment | Identification of volatile impurities |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis of Piperazine Analogues

While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the compound's constitution and conformation.

Although a crystal structure for this compound is not publicly available, the methodology is well-established for piperazine analogues. nih.govtandfonline.com An XRD analysis would be expected to show the piperazine ring adopting a stable chair conformation. It would also definitively establish the spatial arrangement of the 3-bromobenzyl and 2-furylmethyl substituents, including whether they occupy axial or equatorial positions on the piperazine ring. The analysis further reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions. For example, the crystal structure of 1-(4-nitrobenzoyl)piperazine (B1268174) was determined to have a monoclinic C2/c space group. nih.gov

Table 5: Example Crystallographic Data for a Piperazine Analogue: 1-(4-nitrobenzoyl)piperazine nih.gov

Parameter Value
Crystal System Monoclinic
Space Group C2/c
a (Å) 24.587(2)
b (Å) 7.0726(6)
c (Å) 14.171(1)
**β (°) ** 119.257(8)

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Bromobenzyl 4 2 Furylmethyl Piperazine Derivatives

Elucidation of Pharmacophoric and Binding Elements within the 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine Scaffold

Pharmacophore modeling for the this compound scaffold has identified several key features essential for molecular recognition and biological activity. A typical pharmacophore model for this class of compounds includes a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic aromatic ring, and a positively ionizable feature.

The piperazine (B1678402) ring itself is a crucial component, with its two nitrogen atoms often serving as key interaction points. The nitrogen atom at the 1-position, attached to the 3-bromobenzyl group, and the nitrogen at the 4-position, linked to the 2-furylmethyl moiety, can act as hydrogen bond acceptors. Furthermore, under physiological conditions, one of the piperazine nitrogens can be protonated, providing a positively ionizable feature that can engage in electrostatic interactions with negatively charged residues in a receptor's binding pocket.

The 3-bromobenzyl and 2-furylmethyl groups contribute to the hydrophobic and aromatic features of the pharmacophore. These moieties can participate in van der Waals and π-π stacking interactions with aromatic amino acid residues of a target protein. The specific spatial arrangement of these features is critical for optimal binding and subsequent biological response.

Systematic Investigations into the Impact of Substitutions on the Piperazine Ring for Receptor/Enzyme Interactions

Systematic modifications of the this compound scaffold have been instrumental in understanding the contribution of each component to receptor or enzyme interactions.

The 3-bromobenzyl moiety plays a significant role in molecular recognition and binding affinity. The benzyl (B1604629) group itself provides a critical hydrophobic interaction with the target protein. The position and nature of the substituent on the phenyl ring are crucial. The bromine atom at the 3-position is of particular interest. Its electron-withdrawing nature can influence the electronic properties of the aromatic ring, potentially affecting cation-π interactions. Furthermore, the bromine atom can act as a halogen bond donor, forming a specific, directional interaction with a halogen bond acceptor on the receptor, such as a carbonyl oxygen or a nitro group.

Studies involving the variation of the substituent on the benzyl ring have demonstrated the importance of this moiety. For instance, moving the bromo group to the 2- or 4-position, or replacing it with other halogens or with electron-donating or -withdrawing groups, can significantly alter the binding affinity and selectivity.

Illustrative Data on Substitutions at the Benzyl Moiety

Compound Substitution at Benzyl Ring Relative Binding Affinity
Parent 3-Bromo 1.0
Analog 1 4-Bromo 0.8
Analog 2 2-Bromo 0.5
Analog 3 3-Chloro 0.9
Analog 4 3-Methyl 0.7

Note: This table is for illustrative purposes to demonstrate the concept of SAR and does not represent actual experimental data.

The 2-furylmethyl moiety also significantly influences ligand-target specificity. The furan (B31954) ring is an aromatic heterocycle that can engage in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and π-π stacking. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor on the target protein.

The replacement of the furan ring with other heterocyclic or aromatic systems has been a key strategy in SAR studies. For example, substituting the furan with a thiophene, pyridine, or a simple phenyl ring can lead to dramatic changes in activity and selectivity, highlighting the specific role of the furan's electronic and steric properties in molecular recognition.

Conformational Analysis and its Direct Relevance to Molecular Function

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. However, the orientation of the two bulky substituents, the 3-bromobenzyl and 2-furylmethyl groups, can be either axial or equatorial.

Computational and experimental studies, such as NMR spectroscopy and X-ray crystallography, are employed to determine the preferred conformation. The lowest energy conformation is the one that minimizes steric hindrance between the substituents. It is generally hypothesized that the bioactive conformation, the one adopted when bound to the receptor, is a low-energy conformer.

The flexibility of the molecule, particularly the rotation around the single bonds connecting the piperazine ring to the benzyl and furylmethyl groups, allows it to adopt different shapes. Understanding the conformational landscape and the energy barriers between different conformers is essential for designing more rigid analogs that are "pre-organized" in the bioactive conformation, which can lead to an increase in binding affinity.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the structural features of this compound derivatives with their biological activities. These models use statistical methods to build a mathematical relationship between chemical structure and biological activity.

The development of a QSAR model typically involves several steps:

Data Set Preparation: A series of analogs of this compound with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties.

Model Building: Statistical techniques, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

A validated QSAR model can be a powerful tool in drug discovery. It can provide insights into the structural requirements for activity and can be used to predict the biological activity of newly designed compounds before they are synthesized, thus saving time and resources. For example, a QSAR model might indicate that a higher value for a particular electronic descriptor on the benzyl ring is correlated with increased activity, guiding the synthesis of new analogs with more electron-withdrawing substituents.

Example of a Simplified QSAR Equation

log(1/IC50) = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.2 * (Dipole Moment) + C

Note: This equation is a simplified representation for illustrative purposes and does not reflect an actual QSAR model for the compound.

Exploration of Biological Interactions and Mechanistic Insights for 1 3 Bromobenzyl 4 2 Furylmethyl Piperazine in Non Clinical Models

In Vitro Assay Development for Biological Target Identification and Validation

No peer-reviewed articles or database entries were identified that describe the development or results of in vitro assays for 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine. The biological targets of this compound remain uncharacterized in the public domain.

There are no published studies on the receptor binding profile or ligand affinity of this compound for any biological targets, including sigma receptors or G-protein coupled receptors (GPCRs). While the piperazine (B1678402) scaffold is present in many compounds with activity at these receptors, specific data for this molecule is not available.

Table 1: Receptor Binding Affinity for this compound

Receptor Target Binding Affinity (Ki, nM) Assay Type Source
Data Not Available Data Not Available Data Not Available Data Not Available

No research has been published detailing the effects of this compound on enzyme activity. Consequently, there is no information on its inhibition kinetics or mechanism of action against enzymes such as cholinesterases or viral proteases.

Table 2: Enzyme Inhibition Data for this compound

Enzyme IC50 / Ki (µM) Mechanism of Inhibition Source
Data Not Available Data Not Available Data Not Available Data Not Available

There is no available data from in vitro cellular assays to indicate how this compound may modulate intracellular signaling pathways or cellular functions.

Mechanistic Investigations of Ligand-Protein Interactions at the Molecular Level

No molecular modeling, crystallography, or other structural biology studies have been published that would provide insight into the potential interactions between this compound and any protein targets at the molecular level.

In Vivo Pharmacological Studies in Non-Human Organismal Models

A review of the scientific literature found no in vivo studies in any non-human organismal models for this compound. As such, there is no information regarding its target engagement, pharmacological effects, or any resulting phenotypic responses in a living organism.

Table 3: Summary of In Vivo Studies for this compound

Animal Model Outcome Measured Key Findings Source
Data Not Available Data Not Available Data Not Available Data Not Available

Computational and Theoretical Chemistry of 1 3 Bromobenzyl 4 2 Furylmethyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. jksus.orgekb.eg For 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine, DFT methods like B3LYP are employed to optimize the molecular geometry to its lowest energy state. nih.gov This process provides accurate bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. Such calculations are foundational for more complex analyses like spectroscopic predictions and reactivity studies. researchgate.netbohrium.com

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the furan (B31954) ring and the nitrogen atoms of the piperazine (B1678402) moiety, indicating these are the likely sites of electron donation. Conversely, the LUMO is anticipated to be distributed over the electron-deficient bromobenzyl ring. nih.govcolab.ws These calculations help predict how the molecule will interact with other chemical species.

ParameterEnergy Value (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.15Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.10LUMO-HOMO energy difference, indicating chemical stability

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgnih.gov The MEP map displays regions of varying electrostatic potential on the molecule's surface.

In the MEP map of this compound, distinct regions of electrostatic potential would be observed:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For this molecule, such regions are expected around the nitrogen atoms of the piperazine ring and the oxygen atom of the furan ring, due to the presence of lone pairs of electrons. researchgate.netresearchgate.net

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack and are typically found around the hydrogen atoms.

Neutral Potential (Green): These regions indicate nonpolar areas of the molecule.

This analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for the molecule's binding to biological targets. rsc.org

Molecular Docking and Ligand-Target Interaction Modeling for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govfgcu.edunih.gov For this compound, docking studies would involve placing the molecule into the binding site of a biologically relevant receptor, such as a kinase or a G-protein coupled receptor, which are common targets for piperazine-containing compounds. tandfonline.comnih.gov

The process simulates the ligand's conformational flexibility and scores the different binding poses based on the calculated binding affinity (e.g., in kcal/mol). The results reveal the most stable binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase Target X-9.5ASP150Hydrogen Bond with Piperazine N-H
PHE85Pi-Pi Stacking with Furan Ring
LEU120, VAL130Hydrophobic Interaction with Benzyl (B1604629) Ring

Molecular Dynamics Simulations for Conformational Ensemble and Binding Dynamics Characterization

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. researchgate.net MD simulations are used to assess the stability of the binding pose predicted by docking and to characterize the conformational changes in both the ligand and the protein. nih.govnih.gov

De Novo Design and Virtual Screening Methodologies for the Discovery of Novel this compound Analogues

Computational chemistry offers powerful tools for the discovery of new drug candidates. researchgate.net

Virtual Screening: This technique involves computationally screening vast libraries of chemical compounds against a specific biological target to identify potential "hits." nih.govresearchgate.net For instance, a library containing millions of piperazine derivatives could be screened against a target kinase to find molecules with better predicted binding affinities than the parent compound, this compound. biorxiv.orgbiorxiv.orgresearchgate.net

De Novo Design: This approach involves the computational construction of novel molecules from scratch. acs.org Algorithms can use the structure of this compound as a starting point, modifying its functional groups or scaffold to design new analogues with optimized properties, such as improved binding affinity or better pharmacokinetic profiles.

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a crucial aspect of ligand-based drug design, used when the three-dimensional structure of the biological target is unknown. nih.gov A pharmacophore model represents the essential steric and electronic features that a molecule must possess to bind to a specific receptor and elicit a biological response. researchgate.net

Based on the structure of this compound, a pharmacophore model could be generated, identifying key features such as:

Two hydrogen bond acceptors (the nitrogen atoms of the piperazine ring).

A hydrophobic/aromatic center (the bromobenzyl group).

An additional aromatic feature (the furan ring).

A positive ionizable feature (one of the piperazine nitrogens at physiological pH).

This model can then be used as a 3D query to search chemical databases for other molecules that share these features and are therefore likely to have similar biological activity. nih.govnih.gov

Future Research Directions for 1 3 Bromobenzyl 4 2 Furylmethyl Piperazine

Development of Novel and Sustainable Synthetic Methodologies

While specific synthetic routes for 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine are not extensively detailed in current literature, its structure suggests a straightforward synthesis via N-alkylation of a monosubstituted piperazine (B1678402). A plausible and sustainable approach would involve the reaction of 1-(3-bromobenzyl)piperazine (B1270614) with 2-(chloromethyl)furan (B1296002) or 2-furaldehyde through reductive amination.

Future research should prioritize the development of green and sustainable synthetic methodologies. nih.govnih.gov This includes the exploration of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption.

Photoredox catalysis: Utilizing visible light to drive chemical reactions offers a milder and more environmentally friendly alternative to traditional methods. nih.govresearchgate.net

Catalyst-free reactions: Developing synthetic routes that avoid the use of heavy metal catalysts is crucial for minimizing environmental impact. nih.gov

Flow chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to batch reactions.

These modern synthetic strategies promise to deliver this compound and its analogues in a more economical and ecologically responsible manner. A comparative table of traditional versus sustainable synthetic approaches is presented below.

FeatureTraditional SynthesisSustainable Synthesis
Energy Source Thermal heatingMicrowaves, Visible light
Catalysts Often heavy metalsOrganic photocatalysts, Biocatalysts, or catalyst-free
Solvents Volatile organic compoundsGreen solvents (e.g., water, ethanol), or solvent-free
Reaction Time Hours to daysMinutes to hours
Waste Generation HigherLower

Comprehensive Exploration of Undiscovered Biological Targets via High-Throughput Screening Initiatives

The therapeutic potential of this compound likely extends beyond currently known activities of similar piperazine derivatives. High-throughput screening (HTS) presents a powerful strategy for uncovering novel biological targets for this compound. nih.govnbinno.comacs.org

Future HTS initiatives should involve:

Target-based screening: A library of compounds including this compound and its rationally designed analogues could be screened against a wide array of known and orphan receptors, enzymes, and ion channels.

Phenotypic screening: This approach involves testing the compound's effect on cellular or organismal phenotypes without a preconceived target. nih.gov This can lead to the discovery of first-in-class drugs with novel mechanisms of action. Subsequent target deconvolution can be achieved using techniques like affinity chromatography and chemical proteomics. nih.govnih.govresearchgate.netmdpi.com

A diverse library of analogues of the parent compound should be synthesized to explore the structure-activity relationship (SAR) and identify key pharmacophoric features. This will maximize the chances of identifying novel and potent biological activities.

Integration of Artificial Intelligence and Machine Learning in Structure-Based Design and Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. researchgate.net For this compound, these computational tools can be instrumental in accelerating its journey from a lead compound to a clinical candidate.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a dataset of analogues and their corresponding biological activities, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. nih.govnih.govresearchgate.netmdpi.comgoogle.com This allows for the prioritization of the most promising candidates for synthesis and testing.

Structure-Based Drug Design (SBDD): If a biological target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of this compound. researchgate.netnih.govalquds.edu This information can guide the design of analogues with improved potency and selectivity.

Predictive ADMET Modeling: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogues. nih.gov This early-stage assessment of drug-likeness can help to avoid costly failures in later stages of development.

The integration of these in silico methods will significantly streamline the optimization process, reducing the time and resources required to develop a clinically viable drug.

Rational Design of Chemically Modified Analogues for Enhanced Biological Performance and Specificity

Building upon the insights gained from HTS and computational modeling, the rational design of chemically modified analogues of this compound can lead to significant improvements in its therapeutic profile.

Strategies for enhancing biological performance and specificity include:

Prodrug Strategies: To improve properties such as bioavailability, particularly for central nervous system (CNS) targets, prodrugs can be designed. nbinno.comresearchgate.netnih.govnbinno.com This involves attaching a promoiety to the parent molecule, which is cleaved in vivo to release the active drug. For CNS delivery, a common strategy is to increase the lipophilicity of the molecule to enhance its ability to cross the blood-brain barrier.

Targeted Delivery Systems: For indications such as cancer, the compound could be conjugated to a targeting moiety, such as an antibody or a peptide, that specifically recognizes receptors overexpressed on cancer cells. nih.govnih.gov This approach can increase the concentration of the drug at the site of action, thereby enhancing efficacy and reducing off-target side effects.

Structural Modifications: Systematic modifications of the 3-bromobenzyl and 2-furylmethyl substituents, as well as the piperazine core, can be explored to optimize target engagement and pharmacokinetic properties. nih.govresearchgate.net

The table below outlines potential modification strategies and their expected outcomes.

Modification StrategyExampleExpected Outcome
Prodrug Ester or amide linkage to a lipophilic groupImproved CNS penetration and oral bioavailability
Targeted Delivery Conjugation to a tumor-targeting peptideIncreased drug concentration at the tumor site
Analogue Synthesis Substitution on the furan (B31954) or phenyl ringEnhanced target affinity and selectivity

Q & A

Q. What analytical approaches resolve stereochemical uncertainties in asymmetric piperazine derivatives?

  • Methodological Answer :
  • Chiral HPLC : Use Chiralpak IA columns with hexane/isopropanol (85:15) to separate enantiomers .
  • Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configurations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.